4-Chloro-5-methoxy-6-methylpyrimidine
Overview
Description
4-Chloro-5-methoxy-6-methylpyrimidine is a heterocyclic aromatic organic compound belonging to the pyrimidine family. Pyrimidines are six-membered rings containing two nitrogen atoms at positions 1 and 3. This compound is characterized by the presence of a chlorine atom at the 4th position, a methoxy group at the 5th position, and a methyl group at the 6th position. It is a versatile intermediate used in various chemical syntheses, particularly in the pharmaceutical and agrochemical industries.
Synthetic Routes and Reaction Conditions:
Chlorination and Methoxylation: One common synthetic route involves the chlorination of 6-methylpyrimidine followed by methoxylation. The reaction typically requires a chlorinating agent such as thionyl chloride (SOCl₂) and a methoxylation agent like dimethyl sulfate (DMS).
Direct Substitution: Another method involves the direct substitution of a suitable pyrimidine derivative with chlorine and methoxy groups under controlled conditions.
Industrial Production Methods: In an industrial setting, the compound is often synthesized through continuous flow processes to ensure high purity and yield. The reactions are carried out in specialized reactors that allow precise control over temperature, pressure, and reagent concentrations.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Substitution: Substitution reactions are common, where the chlorine or methoxy groups can be replaced with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation Products: Various oxidized derivatives, including carboxylic acids and aldehydes.
Reduction Products: Amines and other reduced forms.
Substitution Products: A wide range of substituted pyrimidines with different functional groups.
Scientific Research Applications
4-Chloro-5-methoxy-6-methylpyrimidine is widely used in scientific research due to its versatility as an intermediate. Its applications include:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in the study of biological processes involving pyrimidine derivatives.
Medicine: It is a precursor in the synthesis of pharmaceuticals, particularly in the development of antiviral and anticancer drugs.
Industry: It is used in the production of agrochemicals and dyestuffs.
Mechanism of Action
4-Chloro-5-methoxy-6-methylpyrimidine is similar to other pyrimidine derivatives such as 4-chloro-6-methylpyrimidine and 5-methoxypyrimidine. its unique combination of chlorine, methoxy, and methyl groups gives it distinct chemical properties and reactivity. These differences make it particularly useful in specific synthetic applications where other pyrimidines may not be as effective.
Comparison with Similar Compounds
4-Chloro-6-methylpyrimidine
5-Methoxypyrimidine
2,4-Dichloro-5-methoxypyrimidine
Properties
IUPAC Name |
4-chloro-5-methoxy-6-methylpyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2O/c1-4-5(10-2)6(7)9-3-8-4/h3H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLPABZKUDUPPHN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=N1)Cl)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1739-60-2 | |
Record name | 4-chloro-5-methoxy-6-methylpyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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